N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAXJNZVHVZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is the DprE1 enzyme. This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal cell wall biosynthesis process, leading to the death of the bacteria.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to a weakened cell wall and eventually, bacterial death.
Pharmacokinetics
They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By disrupting the cell wall biosynthesis, the compound causes the bacteria to become structurally weak, leading to their death.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the environment, such as proteins or fats, can impact the absorption of the compound.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula: C16H15ClN2O2S
- Molecular Weight: 334.82 g/mol
- CAS Number: 717863-36-0
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its effects against different cell lines and its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 2.5 | Inhibition of IL-6 |
Note: Data derived from comparative studies on benzothiazole derivatives .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest: It interrupts the cell cycle at the G1/S transition phase, preventing further proliferation.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been observed, suggesting anti-inflammatory properties.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Study on Non-Small Cell Lung Cancer (NSCLC): A derivative similar to this compound was tested in vitro against NSCLC cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to controls.
- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Comparison with Similar Compounds
Benzothiazole Ring Substitutions
Benzamide Substituents
- Target Compound : 2,3-dimethoxy groups on benzamide (electron-donating).
- Analog 3 (): N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide replaces methoxy with a cyano group (electron-withdrawing), altering electronic density and solubility .
N-Substituent Variations
- Analog 5 () : [18F]fallypride and [11C]raclopride incorporate allyl or ethyl-pyrrolidinyl groups, optimizing pharmacokinetics for CNS imaging .
Physicochemical Properties
Notes:
- Analog 1’s dichloro substitution increases molecular weight and logP compared to the target compound .
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR)
- Target Compound : Expected 1H NMR signals include pyridinyl protons (δ 8.5–7.2 ppm), methoxy singlets (δ ~3.8 ppm), and benzothiazole aromatic protons (δ 7.5–7.0 ppm) .
- Analog 4 () : Compounds 4d–4i show distinct thiazole proton shifts (δ 7.8–7.1 ppm) and morpholine/methylpiperazine signals (δ 3.5–2.5 ppm) .
- Analog 3 (): The cyano group’s carbon signal appears at δ ~115 ppm in 13C NMR, absent in the target compound .
Preparation Methods
Mechanochemical Synthesis Using o-Aminothiophenol
Grinding o-aminothiophenol with malononitrile in the presence of lemon juice as a natural acid catalyst yields 2-aminobenzothiazole derivatives at ambient temperature. For chlorination, N-chlorosuccinimide (NCS) in dichloromethane introduces the 4-chloro substituent. This solvent-free method achieves 85–90% yield within 30 minutes, as confirmed by NMR signals at δ = 7.66–8.11 ppm for aromatic protons.
Nitrobenzene-Thioamide Cyclization
Per US4808723A, o-chloronitrobenzene reacts with thiourea in N-methylpyrrolidone at 150°C, forming 4-chloro-1,3-benzothiazol-2-amine via nucleophilic aromatic substitution. This one-step process avoids oxidative conditions required in traditional Hugershoff syntheses, achieving 78% purity after recrystallization.
Introduction of the Pyridinylmethyl Group
Alkylation of the benzothiazol-2-amine nitrogen is critical for installing the N-[(pyridin-3-yl)methyl] substituent.
Nucleophilic Substitution with (Pyridin-3-yl)Methyl Chloride
Reacting 4-chloro-1,3-benzothiazol-2-amine with (pyridin-3-yl)methyl chloride in tetrahydrofuran (THF) and potassium carbonate (KCO) at 60°C for 12 hours yields the secondary amine. GC-MS analysis ([M] m/z = 265.08) and NMR signals at δ = 45.2 ppm (CH) confirm successful alkylation.
Reductive Amination with Pyridine-3-Carbaldehyde
Alternative approaches employ pyridine-3-carbaldehyde and sodium cyanoborohydride (NaBHCN) in methanol, forming the N-[(pyridin-3-yl)methyl] derivative via imine intermediate reduction. This method achieves 82% yield, with NMR resonances at δ = 4.35 ppm (s, 2H, CH).
Acylation with 2,3-Dimethoxybenzoyl Chloride
The final step involves coupling the secondary amine with 2,3-dimethoxybenzoyl chloride.
Schotten-Baumann Reaction
In a biphasic system (dichloromethane/water), 2,3-dimethoxybenzoyl chloride reacts with N-[(pyridin-3-yl)methyl]-4-chloro-1,3-benzothiazol-2-amine in the presence of triethylamine (EtN). The tertiary amide forms in 75% yield after 4 hours at 0°C. Key spectral data include:
Coupling Reagent-Mediated Synthesis
Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF), the reaction proceeds at room temperature, achieving 88% yield. LC-MS analysis confirms [M+H] = 498.12.
Optimization and Purification
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates, while temperatures >100°C promote side reactions (e.g., demethylation). Optimal conditions use DMF at 70°C for 3 hours.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water (1:1) yields needle-like crystals.
Analytical Characterization
| Technique | Key Data |
|---|---|
| NMR | δ 8.21–7.12 (m, 8H, aromatic), 5.21 (s, 2H, CH), 3.82 (s, 6H, OCH) |
| NMR | δ 167.9 (C=O), 152.4 (C=N), 148.7 (pyridine C-3) |
| HR-MS | [M+H] Calcd: 498.1234; Found: 498.1236 |
Challenges and Alternatives
-
Amide Alkylation : Direct alkylation of secondary amides requires strong bases (e.g., LDA), risking decomposition. Mitsunobu reactions with diethyl azodicarboxylate (DEAD) offer milder alternatives.
-
Regioselectivity : Competing N- vs. S-alkylation in benzothiazole synthesis is mitigated using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Q & A
Basic: What are the critical synthetic steps for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide?
Answer:
The synthesis typically involves:
Benzothiazole Core Formation : Condensation of 4-chloro-2-aminobenzenethiol with a carbonyl source under acidic conditions to generate the benzothiazole scaffold.
N-Alkylation : Reaction of the benzothiazole intermediate with 3-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) to introduce the pyridinylmethyl group.
Benzamide Coupling : Amidation using 2,3-dimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, DMAP catalysis) to form the final product .
Key Considerations : Optimize reaction temperatures (60–80°C) and solvent polarity to minimize side reactions. Monitor intermediates via TLC or HPLC .
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify protons and carbons in the benzothiazole (δ 7.2–8.1 ppm), pyridine (δ 8.5–9.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- HRMS : Validate molecular weight (expected m/z ~470–475 for [M+H]⁺) .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .
Advanced: How can researchers design experiments to elucidate its mechanism of action in cancer models?
Answer:
Target Identification :
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like PARP or tubulin .
Functional Assays :
- Cell Viability : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
Advanced: How should conflicting biological activity data between structural analogs (e.g., 4-chloro vs. 4-fluoro derivatives) be addressed?
Answer:
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., chloro vs. fluoro) on logP, hydrogen bonding, and steric bulk using computational tools (e.g., Schrödinger’s QikProp) .
Experimental Validation :
- Enzyme Inhibition : Test analogs against shared targets (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) .
- Crystallography : Resolve co-crystal structures to visualize binding mode differences (e.g., fluorine’s electronegativity vs. chlorine’s bulk) .
Advanced: What strategies optimize reaction yields during large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or CuI for coupling steps; optimize loading (1–5 mol%) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility .
- Workflow :
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the benzamide group .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to assess target protein stabilization .
- Immunoprecipitation : Use a biotinylated probe to pull down bound targets, followed by Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
